Cas no 2034470-41-0 (2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide)

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide structure
2034470-41-0 structure
Product name:2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide
CAS No:2034470-41-0
MF:C18H17N5O2S
MW:367.424881696701
CID:6411720
PubChem ID:122280141

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide
    • 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
    • AKOS032468918
    • F6564-7852
    • 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
    • 2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
    • 2034470-41-0
    • Inchi: 1S/C18H17N5O2S/c1-11(23-16(24)9-12-5-4-7-13(12)22-23)17(25)21-18-20-15(10-26-18)14-6-2-3-8-19-14/h2-3,6,8-11H,4-5,7H2,1H3,(H,20,21,25)
    • InChI Key: OYFZPEXOJWNOKA-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CN=2)N=C1NC(C(C)N1C(C=C2C(CCC2)=N1)=O)=O

Computed Properties

  • Exact Mass: 367.11029598g/mol
  • Monoisotopic Mass: 367.11029598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 116Ų

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-7852-5μmol
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6564-7852-4mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
4mg
$66.0 2023-09-08
Life Chemicals
F6564-7852-15mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
15mg
$89.0 2023-09-08
Life Chemicals
F6564-7852-50mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
50mg
$160.0 2023-09-08
Life Chemicals
F6564-7852-2μmol
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-7852-20mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
20mg
$99.0 2023-09-08
Life Chemicals
F6564-7852-40mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
40mg
$140.0 2023-09-08
Life Chemicals
F6564-7852-2mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
2mg
$59.0 2023-09-08
Life Chemicals
F6564-7852-25mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
25mg
$109.0 2023-09-08
Life Chemicals
F6564-7852-20μmol
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
2034470-41-0
20μmol
$79.0 2023-09-08

Additional information on 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide

Professional Introduction to Compound with CAS No. 2034470-41-0 and Product Name: 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide

Compound with the CAS number 2034470-41-0 and the product name 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a cyclopentacylidine core and functionalized with pyridine and thiazole moieties, positions it as a promising candidate for further investigation in medicinal chemistry.

The cyclopentacylidine scaffold is a privileged structure in drug discovery, known for its ability to interact with biological targets in multiple ways. Its rigid bicyclic framework provides a stable platform for various substituents, allowing for fine-tuning of pharmacological properties. In the case of this compound, the presence of a 3-oxo group on the cyclopentacylidine ring introduces electrophilic centers that can participate in further chemical modifications, enhancing its versatility in synthetic chemistry. Additionally, the incorporation of a thiazole ring at the 1-position adds another layer of complexity, potentially influencing both the electronic distribution and steric interactions within the molecule.

The pyridine moiety at the 4-position of the thiazole ring is another key feature that contributes to the compound's pharmacological profile. Pyridine derivatives are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The specific positioning of the pyridine ring in this compound suggests potential interactions with proteins or enzymes involved in metabolic processes or signal transduction. Furthermore, the propanamide group at the N-position serves as a linker between the cyclopentacylidine and thiazole moieties, providing stability while allowing for conformational flexibility.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in guiding the design of novel heterocyclic compounds like this one. The use of molecular docking studies has revealed that this compound exhibits promising binding affinity to several targets of interest. For instance, preliminary simulations suggest that it may interact with enzymes involved in inflammation pathways, making it a potential candidate for developing anti-inflammatory agents. Additionally, its structural features align well with receptors implicated in neurological disorders, raising intriguing possibilities for therapeutic applications in this area.

In vitro studies have begun to elucidate the biological activity of this compound across various cellular models. Initial assays indicate that it demonstrates moderate activity against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or disruption of cell cycle progression. The presence of multiple heterocyclic rings suggests that it may engage with multiple targets simultaneously, a phenomenon known as polypharmacology. This multitarget engagement could be advantageous in developing treatments that address complex pathologies by modulating multiple disease-related pathways.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves key transformations such as cyclization reactions to form the cyclopentacylidine core and nucleophilic substitutions to introduce the pyridine and thiazole groups. Advanced synthetic techniques have been employed to ensure high yields and purity throughout the reaction sequence. The development of efficient synthetic routes is crucial not only for laboratory-scale production but also for future industrial applications where scalability and cost-effectiveness are paramount.

The pharmacokinetic properties of this compound are also under investigation to assess its potential as a drug candidate. Parameters such as solubility, stability, and metabolic degradation pathways are critical factors that determine its suitability for therapeutic use. Preliminary data suggest that it exhibits reasonable solubility in aqueous solutions at physiological pH ranges but may require formulation strategies to enhance bioavailability if administered orally or intravenously. Understanding these properties early in the development process helps guide decisions regarding dosage forms and delivery systems.

As research progresses into more sophisticated biochemical assays and animal models become available for testing efficacy and safety profiles more comprehensively than what can be achieved through cell-based studies alone; further insights will emerge about how best utilize compounds like this one within clinical settings if they continue showing promise during preclinical evaluations over time while minimizing any adverse effects observed so far by researchers worldwide who share similar interests toward advancing human health through innovative chemical approaches.

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